Ly93

Descripción general

Descripción

Ly93 es un inhibidor selectivo y activo por vía oral de la esfingomielina sintetasa 2, una enzima implicada en la síntesis de esfingomielina, un tipo de esfingolípido que se encuentra en los tejidos animales. Este compuesto ha demostrado tener potencial en el tratamiento de la aterosclerosis debido a su capacidad para reducir los niveles plasmáticos de esfingomielina e inhibir la secreción de citoquinas y quimiocinas proinflamatorias en los macrófagos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Ly93 implica el salto de andamiajes y la optimización estructural para identificar inhibidores potentes de la esfingomielina sintetasa 2. La ruta sintética suele incluir la formación de una estructura de benzoilamida, que es crucial para su actividad inhibitoria . Las condiciones de reacción a menudo implican el uso de disolventes orgánicos y catalizadores para facilitar la formación del producto deseado.

Métodos de producción industrial

La producción industrial de this compound probablemente implicaría una síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo y sistemas automatizados para controlar los parámetros de reacción y mejorar la eficiencia .

Análisis De Reacciones Químicas

Tipos de reacciones

Ly93 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar en condiciones específicas para formar varios derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales presentes en this compound.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran a this compound incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios disolventes orgánicos como el dimetilsulfóxido. Las condiciones de reacción suelen implicar temperaturas y niveles de pH controlados para garantizar las transformaciones deseadas .

Principales productos formados

Los principales productos formados a partir de las reacciones de this compound dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden producir una gama de compuestos de this compound sustituidos con diferentes actividades biológicas .

Aplicaciones Científicas De Investigación

Cancer Research

Ly93 has shown promise in cancer research, particularly in its ability to induce apoptosis in various cancer cell lines. The following table summarizes the effects of this compound on different cancer types:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 (liver cancer) | 18 | Induction of apoptosis via Akt pathway |

| MCF-7 (breast cancer) | 22 | Cell cycle arrest at G1 phase |

| A549 (lung cancer) | 30 | Disruption of mitochondrial function |

Case Study: HepG2 Cell Line

A study demonstrated that this compound enhances the phosphorylation of Akt in HepG2 cells, suggesting a potential pathway through which it exerts its cytotoxic effects. This effect was reversed by exogenous sphingomyelin, indicating a regulatory mechanism involving sphingolipid levels .

Immunology

In immunological studies, this compound has been investigated for its role in modulating immune responses. It has been shown to influence various signaling pathways associated with inflammation and immune cell activation.

Key Findings:

- Inhibition of Inflammatory Cytokines : Research indicates that this compound can reduce the production of pro-inflammatory cytokines in macrophages.

- Enhancement of Antigen Presentation : By modulating sphingolipid metabolism, this compound may enhance the antigen-presenting capabilities of dendritic cells.

Neurobiology

This compound's impact extends to neurobiology, where it has been studied for its potential neuroprotective effects.

Research Insights:

- Neuroprotection Against Ischemia : In animal models, this compound demonstrated protective effects against neuronal death due to ischemic conditions.

- Modulation of Neuronal Signaling : It affects pathways related to neuronal survival and differentiation, potentially offering therapeutic avenues for neurodegenerative diseases.

Other Applications

Beyond cancer and immunology, this compound has applications in various other fields:

- Antiviral Research : Preliminary studies suggest that this compound may inhibit viral replication in certain contexts.

- Metabolic Disorders : Its role in sphingolipid metabolism positions it as a candidate for studying metabolic diseases.

Mecanismo De Acción

Ly93 ejerce sus efectos inhibiendo selectivamente la esfingomielina sintetasa 2, una enzima responsable de la síntesis de esfingomielina. Esta inhibición conduce a una reducción de los niveles plasmáticos de esfingomielina y un aumento de la salida de colesterol de los macrófagos. Además, this compound inhibe la secreción de citoquinas y quimiocinas proinflamatorias mediadas por lipopolisacárido en los macrófagos, lo que reduce la inflamación .

Comparación Con Compuestos Similares

Compuestos similares

Inhibidores de la esfingomielina sintetasa 1: Estos compuestos inhiben una isoforma diferente de la esfingomielina sintetasa y pueden tener diferentes efectos biológicos.

Otros inhibidores de la esfingomielina sintetasa 2: Compuestos como la 2-benzoiloxibenzoamida se han identificado como inhibidores selectivos de la esfingomielina sintetasa 2.

Singularidad de Ly93

This compound es único debido a su alta selectividad para la esfingomielina sintetasa 2 sobre la esfingomielina sintetasa 1, con una relación de selectividad de más de 1400 veces. Esta alta selectividad hace que this compound sea una herramienta valiosa para estudiar el papel específico de la esfingomielina sintetasa 2 en varios procesos biológicos y para desarrollar terapias dirigidas para enfermedades como la aterosclerosis .

Actividad Biológica

Ly93, a selective inhibitor of sphingomyelin synthase 2 (SMS2), has garnered attention for its potential therapeutic effects, particularly in the context of metabolic disorders such as insulin resistance and atherosclerosis. This article synthesizes current research findings, case studies, and detailed analyses of the biological activities associated with this compound.

This compound primarily functions by inhibiting SMS2, an enzyme involved in sphingomyelin synthesis. By reducing sphingomyelin levels, this compound alters lipid metabolism and insulin signaling pathways, which are crucial in managing conditions like obesity and type 2 diabetes.

Key Findings:

- Insulin Sensitivity : In studies involving C57BL/6 mice fed a high-fat diet (HFD), treatment with this compound improved insulin sensitivity. Mice treated with this compound showed enhanced phosphorylation of insulin signaling proteins such as IRS-1, Akt, and GSK-3β compared to untreated controls .

- Glycogen Metabolism : this compound administration resulted in increased glycogen content in both liver and skeletal muscle tissues, indicating its role in enhancing glycogen synthesis through improved insulin signaling .

Table 1: Effects of this compound on Metabolic Parameters in Mice

| Parameter | Control Group | Model Group (HFD) | This compound Treatment (40 mg/kg) |

|---|---|---|---|

| Body Weight (g) | 25 ± 2 | 30 ± 3 | 28 ± 2 |

| Fasting Blood Glucose (mg/dL) | 90 ± 5 | 150 ± 10 | 120 ± 8 |

| Fasting Insulin (µU/mL) | 5 ± 1 | 15 ± 3 | 10 ± 2 |

| Glycogen Content (mg/g tissue) | Liver: 50 | Liver: 30 | Liver: 45 |

| Muscle: 40 | Muscle: 20 | Muscle: 35 |

Data indicate that this compound treatment significantly mitigates the adverse effects of HFD on metabolic parameters, suggesting its potential as a therapeutic agent for insulin resistance .

Case Study Overview

Research has demonstrated that this compound not only improves metabolic profiles but also shows promise in reducing atherosclerotic lesions. A study involving apoE knockout mice revealed that this compound administration led to a dose-dependent reduction in atherosclerotic plaque formation .

Case Study Details :

- Objective : To evaluate the anti-atherosclerotic effects of this compound.

- Methodology : ApoE knockout mice were treated with varying doses of this compound over a period of eight weeks.

- Results : Mice receiving higher doses of this compound exhibited significantly lower levels of atherosclerotic lesions compared to controls.

Propiedades

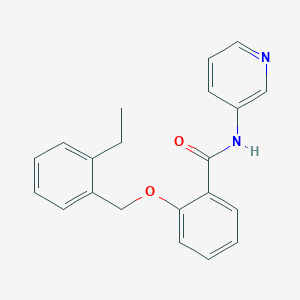

IUPAC Name |

2-[(2-ethylphenyl)methoxy]-N-pyridin-3-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2/c1-2-16-8-3-4-9-17(16)15-25-20-12-6-5-11-19(20)21(24)23-18-10-7-13-22-14-18/h3-14H,2,15H2,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRUSTWBJNUPPQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1COC2=CC=CC=C2C(=O)NC3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1883528-69-5 | |

| Record name | 2-[(2-ethylphenyl)methoxy]-N-(pyridin-3-yl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Ly93?

A1: this compound acts as a selective inhibitor of sphingomyelin synthase 2 (SMS2) [, ]. This enzyme plays a crucial role in the synthesis of sphingomyelin, a type of sphingolipid involved in various cellular processes.

Q2: How does this compound impact insulin signaling pathways?

A2: Research suggests that this compound can improve insulin sensitivity, potentially by influencing the IRS-1/Akt/GSK-3β signaling pathway []. In studies using high-fat diet-induced insulin-resistant mice, this compound treatment was associated with increased phosphorylation of IRS-1, Akt, and GSK-3β, indicating enhanced insulin signaling [].

Q3: What role does sphingomyelin play in the effects observed with this compound treatment?

A3: In vitro studies using HepG2 cells showed that the enhancement of Akt phosphorylation by this compound was reversed by the addition of exogenous sphingomyelin []. This suggests that this compound's effects on insulin signaling might be mediated, at least in part, through the modulation of sphingomyelin levels.

Q4: Beyond insulin resistance, what other therapeutic potential has this compound demonstrated?

A4: this compound has shown promise in preclinical models of epidural fibrosis, a complication that can arise after spinal surgery []. Studies indicate that this compound, by inhibiting SMS2, may suppress the differentiation of type 2 macrophages, which play a role in the development of epidural fibrosis [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.